乙酸乙酯 5-((4-(4-氯苯基)哌嗪-1-基)磺酰)-3-甲基-1H-吡唑-4-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound contains several functional groups including an ethyl ester, a sulfonyl group, a piperazine ring, and a pyrazole ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the sulfonyl group, and the pyrazole ring. The chlorophenyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ethyl ester could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the polarizable chlorophenyl group could impact the compound’s solubility and reactivity .科学研究应用
合成和表征
与5-((4-(4-氯苯基)哌嗪-1-基)磺酰基)-3-甲基-1H-吡唑-4-羧酸乙酯相关的衍生物的合成涉及复杂的化学反应,包括曼尼希反应、亲核取代和环化过程。使用各种分析技术对这些化合物进行表征,例如紫外、傅里叶变换红外、1H-NMR、质谱研究和元素分析。例如,Sharma 等人(2014 年)以咔唑为原料合成了一系列咔唑衍生物,这些衍生物与氯乙酸乙酯反应生成特定的中间体,然后进一步加工以生产具有显着抗菌、抗真菌和抗癌活性的化合物 (Sharma, Kumar, & Pathak, 2014)。
抗菌和抗癌活性
许多研究集中在评估这些化合物的抗菌和抗癌活性。例如,Hafez、El-Gazzar 和 Al-Hussain(2016 年)合成了新型吡唑衍生物,发现一些化合物表现出比参考药物更高的抗癌活性,以及良好至优异的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。
阿尔茨海默病的潜在候选药物
由5-((4-(4-氯苯基)哌嗪-1-基)磺酰基)-3-甲基-1H-吡唑-4-羧酸乙酯合成的化合物已被评估为阿尔茨海默病的潜在候选药物。Rehman 等人(2018 年)合成了 N-取代衍生物以研究阿尔茨海默病的新候选药物。筛选合成的化合物对乙酰胆碱酯酶 (AChE) 酶的酶抑制活性,显示出有希望的结果 (Rehman et al., 2018)。
抗结核活性
该化合物及其衍生物已筛选出抗结核活性。Reddy 等人(2014 年)合成了通过分子杂交设计的分子,并筛选了它们在体外分枝杆菌 (MS) GyrB ATPase 测定、结核分枝杆菌 (MTB) DNA 拓扑异构酶超螺旋测定、抗结核活性、细胞毒性和蛋白质-抑制剂相互作用测定中的活性。该研究确定了对结核分枝杆菌具有有希望的抑制活性的化合物 (Reddy et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,3,8-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHCIFZPVDRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。